molecular formula C16H18N4O2S B11226800 1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one

1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one

Cat. No.: B11226800
M. Wt: 330.4 g/mol
InChI Key: LSNMNWQRNJEERS-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at the 1-position with a 2H-indazol-3-yl group and at the 4-position with a thiomorpholin-4-ylcarbonyl moiety. The pyrrolidin-2-one scaffold confers rigidity, which may optimize binding to biological targets such as kinases or GPCRs .

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-4-(thiomorpholine-4-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H18N4O2S/c21-14-9-11(16(22)19-5-7-23-8-6-19)10-20(14)15-12-3-1-2-4-13(12)17-18-15/h1-4,11H,5-10H2,(H,17,18)

InChI Key

LSNMNWQRNJEERS-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the indazole ring, followed by the formation of the thiomorpholine ring, and finally the construction of the pyrrolidinone ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues of Pyrrolidin-2-one Derivatives

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-(2H-Indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one (Target) C₁₉H₂₁N₅O₂S 391.47 Thiomorpholin-4-ylcarbonyl, 2H-indazol-3-yl Sulfur atom in thiomorpholine enhances lipophilicity; indazole aids in π-π stacking
1-(1H-Indazol-3-yl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one C₂₄H₂₆N₆O₃ 446.51 4-(2-Methoxyphenyl)piperazine-1-carbonyl Methoxy group may improve solubility; piperazine offers conformational flexibility
1-(4-Fluoro-1H-indazol-3-yl)-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one C₂₃H₂₄FN₅O₃ 437.47 4-Fluoroindazole, 4-(2-methoxyphenyl)piperazine Fluorine increases metabolic stability; methoxyphenyl enhances receptor affinity
1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one C₂₁H₂₇ClN₄O₃ 418.92 3-Chlorophenyl, 3-methylbutanoyl-piperazine Chlorine substituent improves electrophilic interactions; branched acyl group alters pharmacokinetics
4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one C₁₅H₁₃N₃O₂S₂ 331.41 Thiophene-oxadiazole, thiophen-2-ylmethyl Dual thiophene groups enhance π-conjugation; oxadiazole improves thermal stability

Key Structural-Activity Relationships (SAR)

  • Indazole vs. Benzimidazole : The indazole moiety (as in the target compound) provides a distinct hydrogen-bonding profile compared to benzimidazole derivatives (e.g., compounds in ), which may influence kinase inhibition selectivity.
  • Thiomorpholine vs. Morpholine/Piperazine : The sulfur atom in thiomorpholine increases lipophilicity and may improve blood-brain barrier penetration relative to oxygen-containing morpholine or piperazine analogs .
  • Fluorine Substitution : Fluorination at the indazole 4-position (e.g., ) enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
  • Acyl Groups: Substituents like 3-methylbutanoyl () or methoxyphenyl () on piperazine modulate solubility and target engagement through steric and electronic effects.

Pharmacological Implications

  • Target Engagement : The thiomorpholin-4-ylcarbonyl group may enhance binding to cysteine-rich domains in kinases (e.g., BTK or JAK2) via sulfur-mediated interactions.
  • Comparative Bioactivity : Piperazine-containing analogs (e.g., ) often exhibit stronger affinity for serotonin or dopamine receptors, while thiomorpholine derivatives may prioritize kinase inhibition .

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